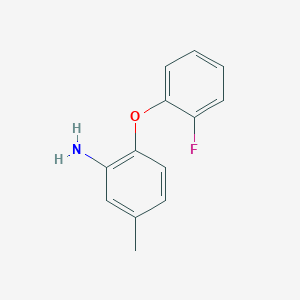

2-(2-Fluorophenoxy)-5-methylaniline

Description

Significance of Fluorinated Aromatic Compounds in Contemporary Synthetic Chemistry

The introduction of fluorine into aromatic compounds can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.comrsc.org Fluorine, as the most electronegative element, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comnumberanalytics.com These modifications are highly desirable in drug discovery and materials science. numberanalytics.comresearchgate.net For instance, fluorinated aromatics are integral to the synthesis of various pharmaceuticals, including antibiotics and anticancer agents, as well as advanced materials like fluoropolymers and components for organic light-emitting diodes (OLEDs). numberanalytics.com The presence of fluorine can enhance a compound's stability by increasing its resistance to oxidation and other degradation pathways. numberanalytics.com

The synthesis of fluorinated aromatic compounds has evolved significantly, with modern methods allowing for precise and efficient incorporation of fluorine atoms. numberanalytics.comrsc.org This has broadened the accessibility and application of these valuable molecules in various scientific fields. numberanalytics.comrsc.org

Overview of Aryl Amines as Versatile Synthetic Intermediates

Aryl amines, or anilines, are fundamental building blocks in organic synthesis. wjpmr.comrsc.org Their nucleophilic amino group and the reactivity of the aromatic ring make them versatile precursors for a vast array of chemical transformations. They are widely used in the production of dyes, polymers, pharmaceuticals, and agrochemicals. researchgate.net

The development of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines. wikipedia.orgrsc.orgorganic-chemistry.org These methods allow for the formation of carbon-nitrogen bonds with high efficiency and broad substrate scope, enabling the construction of complex molecular architectures. wikipedia.orgrug.nl Aryl amines serve as key intermediates in the synthesis of numerous heterocyclic compounds and are prevalent in many biologically active natural products. wjpmr.com

Structural Context of 2-(2-Fluorophenoxy)-5-methylaniline within Modern Organic Chemistry Research

The structure of this compound incorporates the key features of both fluorinated aromatics and aryl amines. The 2-fluorophenoxy group introduces the influential properties of fluorine, while the 5-methylaniline moiety provides a reactive handle for further synthetic modifications. This combination makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For example, related diaryl ether structures have been investigated for their potential anticonvulsant activities. nih.gov

The synthesis of this compound and its analogs can be achieved through established synthetic methodologies for forming aryl ether and carbon-nitrogen bonds, such as the Ullmann condensation or Buchwald-Hartwig type reactions. organic-chemistry.orgwikipedia.orgmdpi.comarkat-usa.org The specific arrangement of the fluoro, methyl, and amino groups on the aromatic rings can be strategically designed to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and related compounds.

| Property | Value for 2-(3-Fluorophenoxy)-5-methylaniline | Value for 2-Fluoro-5-methylaniline | Value for 2-Methoxy-5-methylaniline |

| Molecular Formula | C13H12FNO chemicalbook.com | C7H8FN nist.govnih.gov | C8H11NO sigmaaldrich.com |

| Molecular Weight | 217.24 g/mol chemicalbook.com | 125.14 g/mol nih.gov | 137.18 g/mol |

| Boiling Point | 301.8±37.0 °C (Predicted) chemicalbook.com | 80-86 °C/11 mmHg (lit.) sigmaaldrich.com | 235 °C (lit.) sigmaaldrich.com |

| Density | 1.188±0.06 g/cm3 (Predicted) chemicalbook.com | 1.109 g/mL at 25 °C (lit.) sigmaaldrich.com | Not Available |

| pKa | 4.22±0.10 (Predicted) chemicalbook.com | Not Available | Not Available |

| CAS Number | 946728-41-2 chemicalbook.com | 452-84-6 nist.govnih.gov | 120-71-8 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenoxy)-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPLEJOLSIXIDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC=C2F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279774 | |

| Record name | 2-(2-Fluorophenoxy)-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946682-88-8 | |

| Record name | 2-(2-Fluorophenoxy)-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946682-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluorophenoxy)-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies of 2 2 Fluorophenoxy 5 Methylaniline

Reactivity Profile of the Aniline (B41778) Functional Group

The aniline functional group, a primary aromatic amine, is a key determinant of the molecule's reactivity, primarily due to the nucleophilic nature of the nitrogen atom.

Mechanisms of Amidation and Ureation Reactions

The lone pair of electrons on the nitrogen atom of the aniline group makes it a potent nucleophile, readily participating in amidation and ureation reactions.

Amidation: The formation of an amide bond typically proceeds through the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel a leaving group, resulting in the formation of the amide. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. acs.org

A variety of reagents can be employed for amidation, including dichlorotriphenylphosphorane (B105816) in chloroform, which has been shown to be effective for the synthesis of tertiary benzanilide (B160483) derivatives from N-monoalkylated anilines and substituted benzoic acids.

Ureation: The formation of urea (B33335) derivatives from 2-(2-fluorophenoxy)-5-methylaniline can be achieved through reaction with isocyanates. The nucleophilic nitrogen of the aniline attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea. This reaction is typically straightforward and proceeds under mild conditions. Additionally, methods exist for the synthesis of ureas from primary amides via a Hofmann rearrangement to an isocyanate intermediate, which is then trapped by an amine. springernature.com

The following table summarizes typical conditions for amidation and ureation reactions involving anilines.

| Reaction | Reagents | Conditions | Product |

| Amidation | Acyl chloride, Base (e.g., pyridine) | Anhydrous solvent, Room temperature | N-Aryl amide |

| Amidation | Carboxylic acid, Coupling agent (e.g., DCC, EDC) | Anhydrous solvent | N-Aryl amide |

| Ureation | Isocyanate | Anhydrous solvent | N,N'-Disubstituted urea |

Pathways for Derivatization at the Amino Nitrogen

The amino nitrogen of this compound is a site for various derivatization reactions, allowing for the introduction of a wide range of functional groups. nih.gov These reactions are crucial for the synthesis of diverse chemical libraries and for modifying the properties of the parent molecule.

Common derivatization strategies include:

Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved through reaction with alkyl halides. However, overalkylation to form secondary and tertiary amines can be a challenge and may require specific reaction conditions or protecting group strategies.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This is a robust reaction that is widely used in medicinal chemistry.

Reductive Amination: The aniline can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to form secondary or tertiary amines. This method offers a high degree of control and is applicable to a wide range of carbonyl compounds.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly versatile and can be used to introduce a variety of substituents onto the aromatic ring through Sandmeyer-type reactions.

Reactivity Profile of the Fluorophenoxy Moiety

The fluorophenoxy moiety introduces two key reactive sites: the fluorinated aromatic ring and the ether linkage.

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Ring

The presence of a fluorine atom on the phenoxy ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.comresearchgate.net The highly electronegative fluorine atom activates the ring towards attack by nucleophiles, particularly at the ortho and para positions. openstax.org The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) leaving group. openstax.org

The rate of SNAr reactions is influenced by the nature of the nucleophile and the presence of other substituents on the aromatic ring. Strong nucleophiles and the presence of additional electron-withdrawing groups on the ring enhance the reaction rate. While fluorine is a poor leaving group in SN2 reactions, in SNAr reactions, the rate-determining step is often the nucleophilic attack, and the high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack. youtube.com

Mechanisms of Ether Linkage Modification or Cleavage

The ether linkage in this compound is generally stable but can be cleaved under specific conditions. wikipedia.org

Acid-Catalyzed Cleavage: Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether bond. wikipedia.org The mechanism typically involves the protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack of the halide ion on one of the adjacent carbon atoms. In the case of a diaryl ether, cleavage is generally difficult due to the stability of the aryl-oxygen bond. However, if one of the aryl groups is sufficiently activated, cleavage may occur.

Base-Catalyzed Cleavage: While less common for diaryl ethers, cleavage can be induced under strongly basic conditions. nih.govnih.gov For instance, DFT studies on lignin (B12514952) model compounds have shown that bases like KOH can facilitate the cleavage of β-O-4 aryl ether linkages. nih.govnih.gov The mechanism can involve deprotonation at a position alpha to the ether bond, followed by intramolecular displacement. nih.govnih.gov

The following table outlines general conditions for ether cleavage.

| Cleavage Type | Reagents | Conditions | Products |

| Acid-Catalyzed | HBr or HI | High temperature | Phenol (B47542) and Aryl Halide |

| Base-Catalyzed | Strong base (e.g., KOH) | High temperature, specific substrates | Phenols |

Intramolecular Rearrangements and Tautomerism (e.g., Amino-Imine Tautomerism)

While less common for simple anilines, the potential for intramolecular rearrangements and tautomerism in this compound should be considered, particularly under specific reaction conditions or upon electronic excitation.

Amino-Imine Tautomerism: This form of tautomerism involves the migration of a proton from the nitrogen atom to a carbon atom of the aromatic ring, resulting in the formation of an imine. For aniline itself, the amino form is overwhelmingly favored due to the stability of the aromatic system. However, the equilibrium can be influenced by substitution and environmental factors. While there is no specific data on the amino-imine tautomerism of this compound, it is expected that the aromatic amino form would be the predominant species under normal conditions.

Other Rearrangements: Under certain conditions, such as in the presence of strong acids or upon photochemical activation, other intramolecular rearrangements could potentially occur, although these are not commonly observed for this class of compounds.

Computational Chemistry and Theoretical Analysis of 2 2 Fluorophenoxy 5 Methylaniline

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to predict and understand the molecular properties of 2-(2-Fluorophenoxy)-5-methylaniline from first principles. These calculations provide a detailed picture of the molecule's geometry, vibrational modes, and electronic structure.

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound to determine its most stable three-dimensional arrangement, known as the equilibrium molecular structure. This process minimizes the energy of the molecule with respect to the positions of its atoms. The resulting optimized structure reveals the precise bond lengths, bond angles, and dihedral angles that characterize the compound.

A representative data table of selected optimized geometrical parameters, including key bond lengths and angles, would be derived from these DFT calculations.

| Parameter | Value |

| C-N Bond Length | 1.40 Å |

| C-O (Ether) Bond Length | 1.37 Å |

| C-F Bond Length | 1.36 Å |

| C-C (Aromatic) Bond Length | 1.39 - 1.41 Å |

| N-H Bond Length | 1.01 Å |

| C-H (Methyl) Bond Length | 1.09 Å |

| C-N-C Angle | 120° |

| C-O-C Angle | 118° |

| Dihedral Angle (Ring-Ring) | 60° |

Note: The values in this table are hypothetical and representative of typical bond lengths and angles for similar organic molecules, as specific computational results for this compound are not publicly available.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are based on the harmonic oscillator approximation and provide a set of normal modes of vibration, each with a characteristic frequency and intensity.

The calculated vibrational frequencies can be correlated with experimental spectroscopic data, aiding in the structural confirmation of the synthesized compound. Key vibrational modes for this molecule would include N-H stretching of the amine group, C-F stretching of the fluorophenyl ring, C-O-C stretching of the ether linkage, and various C-H and aromatic ring vibrations. A novel multi-molecular fragment interception method, which has shown improved accuracy for pharmaceutical molecules, could be employed for more precise simulations, especially in accounting for potential intermolecular interactions in the solid state. mdpi.com

A table correlating calculated vibrational frequencies with their corresponding assignments would be a crucial output of this analysis.

| Frequency (cm⁻¹) | Assignment |

| 3450 | N-H Asymmetric Stretch |

| 3350 | N-H Symmetric Stretch |

| 3050 | Aromatic C-H Stretch |

| 2920 | Methyl C-H Stretch |

| 1620 | N-H Scissoring |

| 1590 | Aromatic C=C Stretch |

| 1250 | C-O-C Asymmetric Stretch |

| 1220 | C-F Stretch |

| 820 | Aromatic C-H Out-of-Plane Bend |

Note: This is a representative table. The exact frequencies would be determined by specific DFT calculations.

The electronic properties of this compound are explored through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the distribution of the HOMO and LUMO electron densities would likely be localized on different parts of the molecule, with the HOMO potentially concentrated on the electron-rich aniline (B41778) ring and the LUMO on the fluorophenoxy moiety.

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.3 |

Note: These energy values are illustrative and would be quantified by specific DFT calculations.

Conformational Analysis and Energy Landscapes

The presence of the flexible ether linkage in this compound allows for multiple rotational conformations (rotamers). Conformational analysis is performed to identify the most stable conformers and to map the potential energy surface as a function of the key dihedral angles. This analysis reveals the energy barriers between different conformations and the relative populations of each conformer at a given temperature. Understanding the conformational preferences is crucial as it can significantly influence the molecule's biological activity and physical properties. For similar flexible molecules, it has been shown that certain conformations can be stabilized by intramolecular interactions, such as hydrogen bonds.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be employed to model potential chemical reactions involving this compound. This includes identifying the most likely reaction pathways, locating the transition state structures, and calculating the activation energies. For instance, the synthesis of derivatives, such as the formation of oxadiazoles (B1248032) and triazoles from related structures, has been reported, and computational modeling could elucidate the mechanisms of these transformations. nih.gov By characterizing the transition states, which represent the highest energy point along the reaction coordinate, valuable information about the reaction kinetics and the factors influencing the reaction rate can be obtained.

Retrosynthetic Analysis and Optimization of Synthetic Routes through Computational Approaches

Retrosynthetic analysis is a strategy used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. Computational approaches can significantly enhance this process by evaluating the feasibility of different disconnection strategies and predicting the outcomes of potential synthetic steps. For this compound, a plausible retrosynthetic disconnection would involve breaking the ether bond, leading to 2-fluoro-1-iodobenzene and 2-amino-4-methylphenol (B1222752) as potential precursors. Computational modeling can then be used to assess the reaction conditions and catalysts that would favor this coupling reaction, thereby optimizing the synthetic route for higher efficiency and yield.

Molecular Modeling for Understanding Structural Preferences

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the current body of research. At present, there are no published studies focusing on the computational chemistry or theoretical analysis of the specific compound, This compound .

Consequently, detailed research findings, including data on its molecular geometry, conformational analysis, and electronic properties derived from molecular modeling, are not available. The generation of specific data tables for bond lengths, bond angles, and dihedral angles, which would typically be included in a computational study, is therefore not possible.

Without empirical or theoretical data, any discussion on the structural preferences of this molecule would be purely speculative and would not meet the standards of a scientifically rigorous article. Therefore, this section cannot be completed as per the detailed requirements of the prompt until such research is conducted and published.

Derivatization and Advanced Functionalization Strategies for 2 2 Fluorophenoxy 5 Methylaniline

Amidation and Carbonylation at the Aniline (B41778) Moiety

The aniline functional group is theoretically susceptible to amidation and carbonylation reactions. Amidation would involve the reaction of the primary amine with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form the corresponding amides. Similarly, carbonylation reactions, often catalyzed by transition metals, could introduce a carbonyl group, leading to the formation of compounds like ureas, carbamates, or isocyanates. However, no specific literature detailing these transformations for 2-(2-Fluorophenoxy)-5-methylaniline could be located.

Electrophilic and Nucleophilic Substitutions on the Aromatic Rings

The two aromatic rings in this compound present potential sites for electrophilic and nucleophilic substitution reactions. The aniline ring, activated by the amino and methyl groups (ortho, para-directing), and the fluorophenoxy ring, influenced by the fluorine and ether linkage, would exhibit distinct reactivity patterns. Electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, could introduce new functional groups. Nucleophilic aromatic substitution, particularly on the fluorophenoxy ring, might be possible under specific conditions. Despite the theoretical possibilities, no published research was found that specifically investigates these substitution reactions on this compound.

Cross-Coupling Reactions at Substituted Positions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, this compound would first need to be functionalized with a suitable group, such as a halide or a boronic acid. Subsequently, these derivatives could be coupled with various partners. The absence of studies on the initial functionalization of this compound means there is a corresponding lack of information on its application in cross-coupling reactions.

Synthesis of Analogue Series for Exploration of Structural Diversity

The synthesis of analogue series is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships. This would involve systematically modifying the core structure of this compound, for example, by altering the substitution pattern on the aromatic rings or by replacing the fluorine atom with other halogens. A search for such analogue series originating from this specific parent compound did not yield any results, indicating that this area of its chemical space remains largely unexplored.

Role of 2 2 Fluorophenoxy 5 Methylaniline As a Precursor and Building Block in Complex Organic Synthesis

Utilization in the Construction of Advanced Organic Scaffolds

The structural motifs present in 2-(2-Fluorophenoxy)-5-methylaniline make it an ideal starting material for the synthesis of a variety of advanced organic scaffolds, particularly those with established pharmacological relevance. The primary amino group of the aniline (B41778) ring serves as a versatile handle for a wide array of chemical transformations, allowing for its incorporation into diverse heterocyclic systems.

One notable application of a closely related precursor, 2-(2-fluorophenoxy)benzoic acid, which can be derived from this compound, is in the synthesis of anticonvulsant agents. Research has demonstrated the successful synthesis of a series of novel 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The synthesis of these compounds highlights the utility of the 2-(2-fluorophenoxy)phenyl moiety as a key structural element for generating molecules with potential therapeutic applications. nih.gov One of the synthesized oxadiazole derivatives, in particular, exhibited considerable anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting its potential interaction with benzodiazepine (B76468) receptors. nih.gov

Furthermore, the diaryl ether component of this compound is a common feature in many biologically active compounds. The flexibility of the ether linkage allows the two aromatic rings to adopt various conformations, which can be crucial for binding to biological targets. This structural feature is prevalent in a number of approved drugs and clinical candidates.

The aniline functionality also opens the door to the construction of other important scaffolds such as quinazolines and benzodiazepines. Substituted anilines are well-established precursors for these heterocycles, which form the core of numerous drugs. nih.govnih.gov For instance, the condensation of an appropriately functionalized aniline with other reagents is a standard method for constructing the quinazoline (B50416) ring system. nih.gov Similarly, the synthesis of benzodiazepines often involves the cyclization of an aminobenzophenone derivative, which can be prepared from a substituted aniline. nih.gov The presence of the 2-(2-fluorophenoxy) group in these scaffolds can significantly influence their pharmacological properties, including potency, selectivity, and metabolic stability.

Table 1: Examples of Advanced Organic Scaffolds Derived from 2-(2-Fluorophenoxy)phenyl Precursors

| Scaffold | Potential Therapeutic Application | Reference |

| 2-Substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles | Anticonvulsant | nih.gov |

| 2-Substituted-5-[2-(2-fluorophenoxy)phenyl]-1,2,4-triazoles | Anticonvulsant | nih.gov |

| Quinazolines | Various (e.g., anticancer, antihypertensive) | nih.gov |

| Benzodiazepines | Anxiolytic, anticonvulsant | nih.gov |

Application in Parallel and Combinatorial Synthesis Methodologies

The drive for the rapid discovery of new lead compounds in the pharmaceutical industry has led to the widespread adoption of parallel and combinatorial synthesis techniques. uniroma1.itrsc.org These high-throughput methods allow for the creation of large, diverse libraries of compounds from a set of common building blocks. The properties of this compound make it an excellent candidate for inclusion as a building block in such synthetic endeavors.

The key to successful parallel and combinatorial synthesis is the availability of versatile and reactive starting materials that can be readily modified through a variety of chemical reactions. The aniline moiety of this compound provides a reactive site for a multitude of transformations, including acylation, alkylation, arylation, and participation in various cyclization reactions. This allows for the introduction of a wide range of substituents and the construction of diverse molecular frameworks.

Contract research organizations specializing in parallel synthesis offer the capability to produce large libraries of compounds for high-throughput screening. bioduro.com The process often involves the use of a common core structure, which is then elaborated with a variety of substituents. This compound could serve as such a core, with diversification achieved by reacting the aniline group with a library of carboxylic acids, sulfonyl chlorides, or other electrophiles to generate a corresponding library of amides, sulfonamides, or other derivatives.

Table 2: Potential Reactions for Library Synthesis using this compound

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Carboxylic acids, acid chlorides, anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, ketones | Secondary or tertiary amine |

| Buchwald-Hartwig Amination | Aryl halides | Diaryl or alkylaryl amine |

| Pictet-Spengler Reaction | Aldehydes | Tetrahydroisoquinoline |

Integration into the Synthesis of Fluorinated Aromatic Systems

The introduction of fluorine into organic molecules can have a profound impact on their physicochemical and biological properties. rsc.org Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can lead to improvements in metabolic stability, binding affinity, and bioavailability. Consequently, the synthesis of fluorinated aromatic systems is a major focus of research in medicinal chemistry and materials science.

This compound serves as a valuable precursor for the synthesis of more complex fluorinated aromatic systems. The existing fluorine atom on one of the phenyl rings provides a starting point for the introduction of additional fluorine atoms or fluorinated groups, or for the construction of polyfluorinated systems.

The diaryl ether linkage is a key structural feature, and various synthetic methods are available for its formation. researchgate.netacs.orgorganic-chemistry.orgjsynthchem.comscielo.org.mx However, starting with a pre-formed fluorinated diaryl ether like this compound can simplify the synthesis of more complex targets. The aniline group can be transformed into other functionalities, such as a diazonium salt, which can then be subjected to reactions like the Balz-Schiemann reaction to introduce another fluorine atom.

Furthermore, the synthesis of polyfluorinated ethers and poly(aryl ether)s is an active area of research, with applications in materials science for creating polymers with desirable properties such as low dielectric constants. researchgate.netrsc.orgnih.gov While these studies often focus on polymerization reactions, the underlying principles of forming stable, fluorinated aromatic ethers are relevant. The this compound structure can be seen as a monomeric unit that could potentially be incorporated into larger, fluorinated polymeric structures.

The synthesis of fluorinated poly(aryl thioethers) has also been explored as an alternative to their ether counterparts, demonstrating excellent physical properties. nih.gov The synthetic strategies employed in these areas could potentially be adapted to further functionalize the aromatic rings of this compound.

In the context of drug discovery, the 2-(2-fluorophenoxy)phenyl moiety can be considered a "fluorinated scaffold." For example, a deuterium-substituted analogue of a compound containing a 5-fluoro-2-phenoxyphenyl group was synthesized as a radioligand for the peripheral benzodiazepine receptor, highlighting the use of this scaffold in developing sophisticated molecular probes. nih.gov This demonstrates the value of incorporating the 2-(2-fluorophenoxy)aniline (B1318579) substructure into larger, more complex molecules designed for specific biological targets.

Future Directions in Academic Research on 2 2 Fluorophenoxy 5 Methylaniline

Development of Novel and Highly Efficient Synthetic Pathways

The core structure of 2-(2-Fluorophenoxy)-5-methylaniline is the diaryl ether linkage, the formation of which has been a long-standing subject of research in organic chemistry. Future research will likely focus on refining existing methods and developing new catalytic systems to produce this compound with higher yields, lower environmental impact, and greater cost-effectiveness.

Traditional methods for diaryl ether synthesis, such as the Ullmann condensation and Buchwald-Hartwig cross-coupling, provide a solid foundation. rsc.orgdntb.gov.ua However, these reactions often require harsh conditions or expensive palladium catalysts. A primary avenue of future research will be the development of more sustainable and economical catalytic systems. For instance, the use of copper-based catalysts, which are more abundant and less expensive than palladium, is a promising area. rsc.org Recent studies have demonstrated the efficacy of copper iodide (CuI) nanocatalysts for C-O cross-coupling reactions, which could be adapted for the synthesis of this compound. jsynthchem.com Another innovative approach is decarbonylative etherification, which uses nickel or palladium catalysts to form diaryl ethers from aromatic esters, offering an alternative pathway that avoids the use of aryl halides. acs.org

Future academic work will aim to optimize these pathways by exploring novel ligands, solvent systems, and energy sources (e.g., microwave or flow chemistry) to improve reaction kinetics and selectivity.

Table 1: Comparison of Potential Synthetic Pathways for Diaryl Ether Formation

| Synthetic Method | Typical Catalyst | Key Reactants | Area for Future Research & Improvement |

|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Aryl Halide, Phenol (B47542) | Development of ligand-free conditions; use of nanocatalysts to improve reactivity and lower reaction temperatures. rsc.orgjsynthchem.com |

| Buchwald-Hartwig Cross-Coupling | Palladium (Pd) | Aryl Halide, Phenol | Design of more efficient phosphine (B1218219) ligands; reduction of catalyst loading; recycling of the expensive palladium catalyst. rsc.orgdntb.gov.ua |

| Chan-Lam Cross-Coupling | Copper (Cu) | Arylboronic Acid, Phenol | Expansion of substrate scope; performing the reaction at room temperature; understanding the reaction mechanism to improve yields. rsc.org |

| Decarbonylative Etherification | Palladium (Pd) or Nickel (Ni) | Aromatic Ester, Phenol | Broadening the applicability to more complex and functionalized esters; development of more robust diphosphine ligands. acs.org |

Exploration of Undiscovered Reactivity and Transformation Pathways

Beyond its synthesis, the reactivity of this compound itself is a field ripe for exploration. The molecule contains several reactive sites: the primary amine group, the electron-rich aromatic rings, and the diaryl ether bond. Future research will likely investigate how these functional groups can be selectively targeted to create a diverse array of new derivatives.

The primary aromatic amine is a versatile functional handle. While its role in forming amides or participating in diazotization reactions is known, its reactivity in more complex transformations remains to be studied for this specific molecule. Research could focus on novel C-N bond-forming reactions or controlled oxidation. The reactivity of primary aromatic amines is a subject of intense study, particularly their metabolic transformations, which can be rationalized by the formation of reactive electrophiles. nih.gov Understanding and controlling these pathways could lead to new biocompatible materials or pharmaceutical intermediates.

The diaryl ether linkage, while generally stable, could be a target for cleavage or rearrangement reactions under specific catalytic conditions. Furthermore, the two aromatic rings offer sites for electrophilic substitution, allowing for the introduction of new functional groups that could modulate the molecule's electronic or steric properties. Investigating the regioselectivity of such reactions, guided by the directing effects of the existing amine, methyl, and ether substituents, will be a key academic challenge.

Table 2: Potential Areas of Reactivity Exploration

| Functional Group | Potential Reaction Type | Research Goal |

|---|---|---|

| Primary Aromatic Amine | Novel C-N Cross-Coupling | Synthesize complex nitrogen-containing heterocyclic structures. |

| Primary Aromatic Amine | Controlled Oxidation | Generate nitroso or nitro derivatives selectively. |

| Aromatic Rings | Selective Halogenation/Nitration | Introduce functional groups at specific positions to tune electronic properties. |

| Diaryl Ether Bond | Catalytic Cleavage | Develop methods for selective bond breaking to yield phenol and aniline (B41778) derivatives. |

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity

The integration of computational chemistry and machine learning is set to revolutionize how chemical research is conducted. For a molecule like this compound, these tools can provide deep insights and predictive power, guiding experimental work and accelerating discovery.

Future research will focus on developing predictive models for the properties and reactivity of this compound and its derivatives. mdpi.com By calculating a range of molecular descriptors (e.g., electronic, topological, and steric properties), researchers can use machine learning algorithms—such as random forest or gradient boosting—to build quantitative structure-property relationship (QSPR) models. nih.govacs.org These models can predict outcomes like the rate of a reaction, the stability of the compound under certain conditions, or its potential for a specific type of transformation, such as N-dealkylation. mdpi.com

For example, a predictive model could be developed to screen virtual libraries of catalysts for the most efficient synthesis of the molecule, saving significant time and resources in the lab. nih.gov Similarly, computational models can predict the most likely sites of metabolic attack on the molecule or its potential mutagenicity based on its structure, which is a critical aspect for primary aromatic amines. nih.gov Molecular docking simulations, a technique already used to design related bioactive quinoline (B57606) derivatives, could be employed to predict how this compound might interact with biological targets or catalysts, guiding the design of new functional materials or drugs. nih.govresearchgate.net

Table 3: Framework for a Hypothetical Predictive Model

| Model Component | Description | Example Application for this compound |

|---|---|---|

| Input Descriptors | Numerical representations of the molecule's structural and electronic features. mdpi.com | Dipole moment, pKa, solvent accessible surface area, bond lengths. |

| Machine Learning Algorithm | Algorithm used to find correlations between descriptors and the outcome. nih.gov | Gradient Boosting Decision Tree, Random Forest, or Multi-layer Perceptron. mdpi.com |

| Predicted Outcome | The property or reactivity being modeled. | Prediction of reaction yield for a new synthetic pathway; prediction of oxidative degradation rate. acs.org |

| Validation | Testing the model's accuracy against experimental data. | Comparing predicted reaction yields with results from laboratory experiments. |

Q & A

Q. What are the optimal synthetic routes for 2-(2-fluorophenoxy)-5-methylaniline, and how can reaction yields be maximized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution. For example, 2-fluoro-5-methylaniline can react with 2-fluorophenol derivatives under basic conditions (e.g., KOH in ethanol) at elevated temperatures (80–100°C) . Microwave-assisted synthesis has also been reported to improve reaction efficiency, reducing time from 24 hours to 1–2 hours with comparable yields (~87%) . Purification typically employs column chromatography (e.g., hexane/EtOAc 5:1) or recrystallization. Key Data :

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multimodal spectroscopic analysis is critical:

- 1H/13C NMR : Assign peaks to aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Fluorine-induced deshielding splits signals in the aromatic region .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 231 (C₁₃H₁₁FNO) confirms molecular weight .

- IR Spectroscopy : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C-F (~1200 cm⁻¹) validate functional groups .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

- Methodological Answer : Solubility is moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Stability studies indicate degradation under strong UV light or acidic conditions (pH < 3), with a half-life of ~48 hours at 25°C. Store in amber vials at 2–8°C under inert gas .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

Q. What strategies resolve contradictions in reported biological activity data for fluorinated aniline derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10–50 μM for kinase inhibition) arise from assay variability. Standardize protocols:

Use identical cell lines (e.g., HEK293 for kinase assays).

Control for solvent effects (DMSO ≤0.1% v/v).

Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions of this compound?

Q. What analytical methods quantify trace impurities in this compound batches?

- Methodological Answer : HPLC-MS with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) detects impurities <0.1%. Common byproducts include dehalogenated analogs (e.g., 2-phenoxy-5-methylaniline) and oxidized quinones .

Key Research Challenges and Recommendations

- Synthetic Scalability : Transition from batch to flow chemistry for safer handling of fluorinated intermediates .

- Biological Mechanism : Prioritize in vivo ADMET studies to clarify pharmacokinetic limitations (e.g., plasma protein binding >95%) .

- Data Reproducibility : Share raw spectral data via open-access platforms (e.g., PubChem) to harmonize structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.